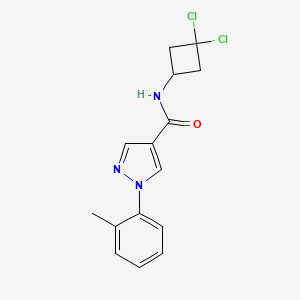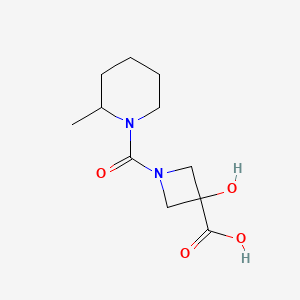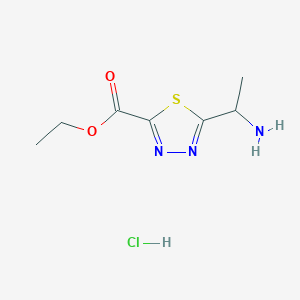
(6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone involves the interaction with specific receptors and enzymes in the body. It has been shown to bind to serotonin receptors, particularly the 5-HT2A receptor, and modulate their activity. It also inhibits the activity of specific enzymes, such as protein kinase C (PKC) and mammalian target of rapamycin (mTOR), which are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its mechanism of action. By modulating the activity of serotonin receptors, it can affect mood, anxiety, and cognition. By inhibiting the activity of specific enzymes, it can affect cellular processes such as protein synthesis, cell growth, and proliferation. However, further studies are needed to fully understand the extent of its effects and potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone in lab experiments include its synthetic accessibility, high purity, and potential for use as a lead compound in drug discovery. However, its limitations include its relatively low potency and selectivity, as well as the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
For research on (6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone include the development of more potent and selective analogs for use in drug discovery, the investigation of its potential applications in other fields such as immunology and infectious diseases, and the further elucidation of its mechanism of action and physiological effects. Additionally, the use of advanced techniques such as X-ray crystallography and molecular modeling could provide valuable insights into its interactions with specific receptors and enzymes.
Méthodes De Synthèse
The synthesis of (6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone involves the reaction of 6-ethoxy-1H-indole-2-carboxylic acid with 3-hydroxy-4,4-dimethoxy-N-methylpiperidine-1-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
(6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of serotonin receptors, which are involved in the regulation of mood, anxiety, and cognition. In cancer research, it has been investigated for its ability to inhibit the growth of cancer cells by targeting specific enzymes and receptors. In drug discovery, it has been used as a lead compound for the development of new drugs with improved properties.
Propriétés
IUPAC Name |
(6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-4-25-13-6-5-12-9-15(19-14(12)10-13)17(22)20-8-7-18(23-2,24-3)16(21)11-20/h5-6,9-10,16,19,21H,4,7-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIKDOGEBZLVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C(C3)O)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7437488.png)
![2-Bromo-5-fluoro-4-[3-(oxetan-3-ylamino)azetidin-1-yl]benzonitrile](/img/structure/B7437493.png)
![3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(oxepan-4-yl)propanamide](/img/structure/B7437498.png)

![1-(2-hydroxyethyl)-N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7437519.png)
![2-[3-Methoxy-3-(1-methylimidazol-2-yl)azetidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7437530.png)
![N-(3-amino-2-hydroxypropyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7437538.png)

![(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B7437552.png)
![4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B7437558.png)
![2-[1-[2-(dimethylsulfamoyl)acetyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B7437564.png)
![3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide](/img/structure/B7437575.png)

![methyl (E)-4-[[1-(phenylcarbamoyl)piperidine-3-carbonyl]amino]but-2-enoate](/img/structure/B7437584.png)